molecular formula C25H32O2 B14147900 4-(1,2,3,4,6,7,8,9-Octahydrodibenzofuran-4-ylmethyl)-1,2,3,4,6,7,8,9-octahydrodibenzofuran CAS No. 66612-39-3

4-(1,2,3,4,6,7,8,9-Octahydrodibenzofuran-4-ylmethyl)-1,2,3,4,6,7,8,9-octahydrodibenzofuran

Cat. No.: B14147900
CAS No.: 66612-39-3
M. Wt: 364.5 g/mol
InChI Key: WORTVCJWMABZCN-UHFFFAOYSA-N
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Description

4-(1,2,3,4,6,7,8,9-Octahydrodibenzofuran-4-ylmethyl)-1,2,3,4,6,7,8,9-octahydrodibenzofuran is a complex organic compound characterized by its unique dibenzofuran structure. Dibenzofurans are a class of organic compounds with a fused ring system consisting of two benzene rings and one furan ring. This particular compound features an octahydro modification, indicating the addition of hydrogen atoms to the structure, making it fully saturated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,4,6,7,8,9-Octahydrodibenzofuran-4-ylmethyl)-1,2,3,4,6,7,8,9-octahydrodibenzofuran typically involves the hydrogenation of dibenzofuran derivatives. The process may include:

    Hydrogenation Reaction: Using a catalyst such as palladium on carbon (Pd/C) under high pressure hydrogen gas.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (50-100°C) and pressures (50-100 psi).

Industrial Production Methods

Industrial production methods would likely scale up the hydrogenation process using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Further reduction can be achieved using hydrogen gas and a suitable catalyst.

    Substitution: Electrophilic substitution reactions can occur, especially on the benzene rings, using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl₃.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Further hydrogenated derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound with a similar fused ring structure.

    Octahydrodibenzofuran: A fully hydrogenated derivative.

    Tetrahydrodibenzofuran: A partially hydrogenated derivative.

Uniqueness

4-(1,2,3,4,6,7,8,9-Octahydrodibenzofuran-4-ylmethyl)-1,2,3,4,6,7,8,9-octahydrodibenzofuran is unique due to its specific substitution pattern and full hydrogenation, which may impart distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

66612-39-3

Molecular Formula

C25H32O2

Molecular Weight

364.5 g/mol

IUPAC Name

4-(1,2,3,4,6,7,8,9-octahydrodibenzofuran-4-ylmethyl)-1,2,3,4,6,7,8,9-octahydrodibenzofuran

InChI

InChI=1S/C25H32O2/c1-3-13-22-18(9-1)20-11-5-7-16(24(20)26-22)15-17-8-6-12-21-19-10-2-4-14-23(19)27-25(17)21/h16-17H,1-15H2

InChI Key

WORTVCJWMABZCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C(CCC3)CC4CCCC5=C4OC6=C5CCCC6

Origin of Product

United States

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